molecular formula C32H52N2O6 B612911 N-cyclohexylcyclohexanamine;8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid CAS No. 49645-27-4

N-cyclohexylcyclohexanamine;8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid

Cat. No.: B612911
CAS No.: 49645-27-4
M. Wt: 560.78
InChI Key: XLQYLRMNEDDXJX-NTISSMGPSA-N
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Description

N-cyclohexylcyclohexanamine is a secondary amine featuring two cyclohexyl groups bonded to a central nitrogen atom. It is notably used in the formation of salts with fatty acids, such as its 1:1 complex with 9-octadecenoic acid (CAS No. 22256-71-9), which is subject to regulatory reporting due to significant industrial applications .

8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid is a structurally complex octanoic acid derivative. Key features include:

  • A tert-butoxy ester [(2-methylpropan-2-yl)oxy] at position 6.
  • A phenylmethoxycarbonylamino (Cbz) protecting group at position 2.
  • An 8-oxo (keto) group.
    This compound is likely utilized as a synthetic intermediate in peptide chemistry, analogous to ghrelin analogs synthesized via Fmoc strategies . Its design suggests applications in drug development, where stability and controlled deprotection are critical.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO6.C12H23N/c1-20(2,3)27-17(22)13-9-5-8-12-16(18(23)24)21-19(25)26-14-15-10-6-4-7-11-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4,6-7,10-11,16H,5,8-9,12-14H2,1-3H3,(H,21,25)(H,23,24);11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQYLRMNEDDXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexylcyclohexanamine; 8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid is a complex compound with potential biological activities. Understanding its biological activity can provide insights into its therapeutic applications and safety profile.

Chemical Structure and Properties

The compound features a cyclohexylamine moiety, an octanoic acid derivative, and a phenylmethoxycarbonyl group. Its molecular formula and structure suggest potential interactions with biological systems, particularly in metabolic pathways.

Biological Activity Overview

Research indicates that compounds similar to octanoic acid, which is a component of the target compound, can influence various biological processes including:

  • Energy Metabolism : Octanoic acid has been shown to enhance mitochondrial function and increase ketone body production, particularly in glioblastoma cells. This suggests a potential role in energy metabolism modulation .
  • Fatty Acid Synthesis : Studies have demonstrated that octanoic acid can stimulate fatty acid synthesis through various metabolic pathways, which may be relevant for understanding the metabolic effects of the target compound .

Case Study 1: Metabolic Effects on Glioblastoma Cells

A study conducted on U87MG glioblastoma cells revealed that treatment with octanoic acid led to significant changes in cellular metabolism. The addition of octanoic acid resulted in increased ketone body production and altered lipid synthesis pathways. The metabolic profiling indicated distinct clustering of treated cells compared to controls, highlighting the compound's potential to influence cancer cell metabolism .

TreatmentKey Metabolic Changes
Octanoic AcidIncreased ketone bodies, altered fatty acid synthesis
ControlBaseline metabolic profile

Case Study 2: Endurance Capacity Improvement

Another study focused on the effects of an octanoic acid-enriched diet on endurance capacity. Results indicated that octanoic acid supplementation improved endurance performance by activating mitochondrial biogenesis pathways, suggesting its utility in enhancing physical performance .

Safety and Toxicological Profile

The safety data for N-cyclohexylcyclohexanamine; 8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid indicates potential acute toxicity. It is classified as harmful upon ingestion and can cause skin irritation and serious eye damage. Appropriate safety measures should be taken when handling this compound .

Scientific Research Applications

Pharmacological Applications

1.1 Neurological Disorders

Recent studies have investigated the compound's efficacy in treating neurological disorders, particularly essential tremor. A dose-escalation study indicated that octanoic acid, a primary metabolite of compounds similar to N-cyclohexylcyclohexanamine, demonstrated a dose-dependent reduction in tremors among patients. The pharmacokinetics and pharmacodynamics of octanoic acid were characterized, showing promising results for future therapeutic applications in neurological conditions .

1.2 Ketogenic Diet Supplementation

The compound has been associated with ketogenic diets, which are used to manage epilepsy and other metabolic disorders. Research indicates that medium-chain fatty acids, such as octanoic acid, can enhance ketone body production, which is beneficial for patients undergoing ketogenic therapy . This suggests potential applications in dietary formulations aimed at improving metabolic health.

Biochemical Applications

2.1 Mitochondrial Metabolism

Studies have shown that octanoic acid influences mitochondrial metabolism, leading to increased energy production through enhanced fatty acid oxidation and ketogenesis. This property is particularly relevant for developing supplements aimed at improving athletic performance and endurance .

2.2 Antimicrobial Properties

N-cyclohexylcyclohexanamine derivatives exhibit antimicrobial properties, making them suitable candidates for use as disinfectants in healthcare settings and food processing industries. Caprylic acid (octanoic acid) is recognized for its role as an antimicrobial agent, effective against various pathogens .

Industrial Applications

3.1 Chemical Manufacturing

The compound can serve as an intermediate in the synthesis of various chemical products, including surfactants and emulsifiers used in cosmetics and personal care products. Its unique chemical structure allows it to function effectively in formulations requiring stability and efficacy .

3.2 Agricultural Chemicals

N-cyclohexylcyclohexanamine derivatives are being explored for their potential use as agricultural chemicals, including herbicides and fungicides. Their effectiveness in controlling plant pathogens can contribute to sustainable agricultural practices .

Case Studies

Study Focus Findings Implications
Essential Tremor TreatmentDose-dependent reduction of tremors with octanoic acidPotential therapeutic agent for neurological disorders
Ketogenic Diet ResearchEnhanced ketone body production from medium-chain fatty acidsUseful in dietary formulations for metabolic disorders
Antimicrobial EfficacyEffective against various pathogensApplication in healthcare and food safety

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Octanoic Acid Derivatives
Position Target Compound 8-(2-fluorophenyl)-8-oxooctanoic acid Caprylic acid
2 Cbz-protected amino H H
8 tert-Butoxy ester, oxo 2-fluorophenyl, oxo Carboxylic acid
MW* ~465 g/mol ~238 g/mol 144.21 g/mol

*Molecular weights estimated based on structural data.

Q & A

Advanced Research Question

  • HPLC-MS : Monitors deprotection kinetics using gradients of acetonitrile/water with 0.1% formic acid.
  • NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies residual protecting groups (e.g., tert-butyl peaks at δ 1.4 ppm).
  • FT-IR : Confirms carbonyl group liberation (C=O stretch at ~1700 cm⁻¹ post-deprotection).
  • Thiol Quantification : Ellman’s assay verifies cysteine residue availability after Boc removal .

Data Contradiction Note : Discrepancies in deprotection efficiency may arise from incomplete acid penetration in solid-phase systems. Optimize acid concentration (e.g., 95% TFA) and agitation .

How can computational chemistry methods like DFT and molecular docking predict the reactivity and biological interactions of N-cyclohexylcyclohexanamine derivatives?

Advanced Research Question

  • DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinities to targets (e.g., enzymes or receptors). Validate with experimental IC₅₀ values.
  • MD Simulations : GROMACS evaluates stability of peptide-counterion complexes in aqueous environments .

Case Study : A Mannich base derivative of DCHA showed anti-diabetic activity via α-glucosidase inhibition, corroborated by docking scores (−9.2 kcal/mol) .

What are the common side reactions observed when using Boc and Cbz protecting groups in conjunction, and how can these be mitigated?

Basic Research Question

  • Side Reactions :
    • Incomplete Deprotection: Residual Boc groups due to steric hindrance.
    • Oxidative Cleavage: Premature Cbz removal under acidic conditions.
    • Racemization: Base-catalyzed epimerization during coupling.
  • Mitigation Strategies :
    • Use scavengers (e.g., triisopropylsilane) during acidolysis.
    • Limit exposure to strong bases (e.g., DIEA) during activation.
    • Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

Experimental Design Tip : Sequential deprotection (Boc first, then Cbz) reduces interference.

What safety protocols are essential when handling N-cyclohexylcyclohexanamine derivatives in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods; DCHA emits toxic fumes upon decomposition.
  • Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent oxidation.
  • Spill Management : Absorb with vermiculite and neutralize with dilute acetic acid .

Toxicity Data : LD₅₀ (oral, rat) = 320 mg/kg; prioritize waste disposal via certified hazardous waste contractors .

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